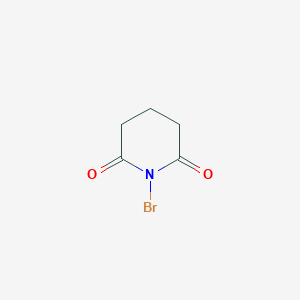

2,6-Piperidinedione, 1-bromo-

CAS No.: 3699-18-1

Cat. No.: VC16060498

Molecular Formula: C5H6BrNO2

Molecular Weight: 192.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3699-18-1 |

|---|---|

| Molecular Formula | C5H6BrNO2 |

| Molecular Weight | 192.01 g/mol |

| IUPAC Name | 1-bromopiperidine-2,6-dione |

| Standard InChI | InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |

| Standard InChI Key | ZJEQUGWMBSKCCM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C(=O)C1)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,6-Piperidinedione, 1-bromo- is systematically named as 1-bromopiperidine-2,6-dione, reflecting its piperidine backbone with ketone groups at positions 2 and 6 and a bromine substituent on the nitrogen atom . Alternative designations include N-bromoglutarimide, emphasizing its structural relationship to glutarimide. The compound’s molecular formula () and exact mass (190.958 g/mol) have been confirmed via high-resolution mass spectrometry . Its planar structure facilitates conjugation between the carbonyl groups and the nitrogen atom, rendering the bromine moiety highly electrophilic.

Spectroscopic and Physicochemical Properties

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1633–1648 cm, corresponding to carbonyl stretching vibrations . Nuclear magnetic resonance (NMR) data () for related piperidinedione derivatives show distinct signals for methylene protons adjacent to carbonyl groups ( ppm) and aromatic substituents ( ppm) . The compound’s partition coefficient (LogP = 0.773) suggests moderate hydrophobicity, while a polar surface area (PSA) of 37.38 Å indicates potential for hydrogen bonding . Thermal stability remains unquantified due to the absence of reported melting or boiling points .

Synthesis and Optimization Strategies

Conventional Halogenation Routes

The synthesis of 1-bromopiperidine-2,6-dione was first reported by Kajigaeshi et al. (1985) via bromination of glutarimide using elemental bromine under controlled conditions . This method, while effective, faced challenges in regioselectivity and byproduct formation. Contemporary approaches employ hydrated zinc chloride () as a mild Lewis acid catalyst, enabling efficient bromine incorporation at the nitrogen center with yields exceeding 90% . The reaction mechanism involves activation of the imide nitrogen, followed by nucleophilic substitution with bromide ions.

Reactivity and Mechanistic Insights

Radical Generation Pathways

One-electron reduction of 1-bromopiperidine-2,6-dione by superoxide radicals () induces heterolytic cleavage of the N–Br bond, producing bromine atoms () and nitrogen-centered radicals . This reactivity, quantified via pulse radiolysis studies, occurs with a rate constant , underscoring its efficiency . Computational studies using density functional theory (DFT) corroborate these findings, revealing a reduction potential of (vs. SHE) for the N–Br bond, favorable for radical formation in aqueous media .

Halogen Abstraction and Cross-Coupling

The bromine atom in 1-bromopiperidine-2,6-dione participates in halogen abstraction reactions with alkyl radicals, forming stable C–Br bonds. For instance, reaction with 2-cyanoethyl radicals generates succinimidyl radicals, which undergo rapid ring-opening to form β-(isocyanato-carbonyl)ethyl radicals . These intermediates are pivotal in polymer chemistry and peptide modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume